molecular formula C25H27N3O2 B11645099 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11645099
M. Wt: 401.5 g/mol
InChI Key: RXCFCFCSTIXKKM-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Modifications:

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols.

Scientific Research Applications

2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and to identify potential drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its structural configuration

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-15-10-11-20(26-14-15)28-24(30)21-16(2)27-18-12-25(3,4)13-19(29)23(18)22(21)17-8-6-5-7-9-17/h5-11,14,22,27H,12-13H2,1-4H3,(H,26,28,30)

InChI Key

RXCFCFCSTIXKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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